LDN-211904 oxalate

Description

Properties

IUPAC Name |

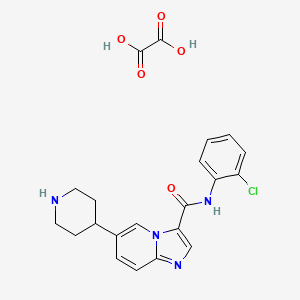

N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBJGLKPAQMCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-211904 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-211904 oxalate is a potent and reversible small molecule inhibitor of the Ephrin type-B receptor 3 (EphB3), a receptor tyrosine kinase implicated in various cellular processes and increasingly recognized for its role in cancer pathophysiology. This technical guide delineates the mechanism of action of this compound, with a particular focus on its application in colorectal cancer (CRC). It provides a comprehensive overview of its biochemical activity, cellular effects, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.

Introduction

The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in developmental processes, tissue homeostasis, and a multitude of pathological conditions, including cancer. EphB3, in particular, has emerged as a context-dependent player in oncology. While it can act as a tumor suppressor in some contexts, its overexpression has been associated with poor prognosis and therapeutic resistance in certain cancers, such as STAT3-activated colorectal cancer.

This compound has been identified as a potent inhibitor of EphB3 kinase activity. Its ability to modulate EphB3 signaling provides a valuable tool for dissecting the biological functions of this receptor and presents a potential therapeutic avenue for cancers driven by aberrant EphB3 activity. This document serves as a technical resource, summarizing the current understanding of this compound's mechanism of action.

Biochemical Activity and Selectivity

This compound exerts its biological effects through direct inhibition of the EphB3 kinase domain, preventing its autophosphorylation and subsequent downstream signaling.

Potency

The inhibitory potency of this compound against EphB3 has been determined through in vitro kinase assays.

| Parameter | Value | Assay Condition |

| IC₅₀ | 79 nM | In vitro EphB3 kinase assay |

Kinase Selectivity Profile

While this compound is a potent EphB3 inhibitor, its selectivity across the human kinome is a critical aspect of its pharmacological profile. At a concentration of 5 µM, LDN-211904 has been shown to inhibit most of the Eph receptor kinases, with the exception of EphA6 and EphA7. It also demonstrates inhibitory activity against other tyrosine kinases and the non-receptor tyrosine kinases p38α and p38β, and Qik.[1] A more detailed, quantitative analysis of its kinase selectivity is crucial for a complete understanding of its off-target effects.

Mechanism of Action in Colorectal Cancer

In the context of colorectal cancer, particularly in models of Cetuximab resistance, this compound has been shown to inhibit the stemness of cancer cells and promote apoptosis.[2] This is primarily achieved through the disruption of the EphB3-STAT3 signaling axis.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and drug resistance. EphB3 activation has been demonstrated to lead to the phosphorylation and activation of STAT3. By inhibiting EphB3 kinase activity, this compound effectively reduces the levels of phosphorylated STAT3 (p-STAT3).[2]

Downstream Effects

The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of several key downstream targets implicated in cancer stem cell maintenance and epithelial-mesenchymal transition (EMT). These include:

-

SOX2: A transcription factor crucial for maintaining pluripotency and self-renewal of stem cells.

-

GLI-1: A key effector of the Hedgehog signaling pathway, which is often dysregulated in cancer.

-

Vimentin: A type III intermediate filament protein that is a hallmark of EMT.[2]

The reduction in these markers is associated with an increase in apoptosis, as evidenced by the cleavage of PARP (c-PARP) in treated cancer cells.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in colorectal cancer cells.

Caption: this compound inhibits EphB3, blocking STAT3 phosphorylation and downstream targets.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro EphB3 Kinase Assay

This protocol is designed to determine the IC₅₀ of this compound against EphB3.

Materials:

-

Recombinant human EphB3 kinase domain

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates (e.g., white, opaque for luminescence)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the recombinant EphB3 kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for EphB3.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® assay according to the manufacturer's instructions.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Western Blotting for Phospho-STAT3

This protocol is used to assess the effect of this compound on STAT3 phosphorylation in a cellular context.

Materials:

-

Colorectal cancer cell line (e.g., SW480, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed colorectal cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control.

-

Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound's mechanism of action.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that functions as a potent and reversible inhibitor of EphB3 receptor tyrosine kinase. Its mechanism of action in colorectal cancer involves the inhibition of the EphB3-STAT3 signaling axis, leading to the downregulation of key cancer stem cell and EMT markers, and the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting EphB3 with this compound and similar compounds. Future work should focus on obtaining a more comprehensive quantitative kinase selectivity profile and validating its efficacy in in vivo models of colorectal cancer.

References

LDN-211904 Oxalate: An In-depth Technical Guide to a Potent EphB3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-211904 oxalate is a potent and reversible small molecule inhibitor of the EphB3 receptor tyrosine kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and its application in research, particularly in the context of colorectal cancer. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further investigation and drug development efforts targeting the EphB3 receptor.

Introduction to EphB3 and this compound

The Eph (erythropoietin-producing hepatocellular carcinoma) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a myriad of developmental processes, including axon guidance, cell migration, and angiogenesis.[1][2] The EphB3 receptor, a member of the EphB subclass, is activated by transmembrane ephrin-B ligands, leading to bidirectional signaling that affects both the receptor-expressing ("forward" signaling) and the ligand-expressing ("reverse" signaling) cells.[1][3] Dysregulation of EphB3 signaling has been implicated in various diseases, including cancer.

LDN-211904 is an imidazo[1,2-a]pyridine derivative that acts as a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[4] The oxalate salt form enhances its aqueous solubility. It has demonstrated significant potential as a research tool and a therapeutic lead, particularly in overcoming cetuximab resistance in colorectal cancer.[5]

Pharmacological Profile of this compound

Potency and Efficacy

This compound is a highly potent inhibitor of EphB3 with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[5] It effectively inhibits the autophosphorylation of the EphB3 receptor in cellular assays.[5]

Selectivity

While potent against EphB3, LDN-211904 has been profiled against a panel of 288 kinases and was found to be quite selective for tyrosine kinases.[4] It does exhibit activity against other Eph family kinases, which should be a consideration in experimental design.

Pharmacokinetics

This compound has been shown to possess good metabolic stability in mouse liver microsomes, a critical property for in vivo applications.[5]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Metabolic Stability of this compound

| Parameter | Value | Reference |

| EphB3 IC50 | 79 nM | [5] |

| Mouse Liver Microsome Stability (t1/2) | 348 min | [5] |

| Mouse Liver Microsome Intrinsic Clearance (CLint) | 4 µL/min/mg protein | [5] |

Table 2: Kinase Selectivity Profile of LDN-211904

| Kinase | % Inhibition at 5 µM | Reference |

| EphB3 | High | [5] |

| Other Eph Family Kinases | Variable | [5] |

| Panel of 288 Kinases | Generally low for non-tyrosine kinases | [4] |

| Note: A detailed quantitative kinase panel with IC50 values for a broad range of kinases is not publicly available. The information presented is based on qualitative descriptions from the literature. |

Signaling Pathways

LDN-211904 exerts its effects by inhibiting the kinase activity of the EphB3 receptor, thereby modulating its downstream signaling pathways.

EphB3 Forward Signaling

Upon binding of an ephrin-B ligand, EphB3 receptors dimerize and autophosphorylate on tyrosine residues in their cytoplasmic domain. This creates docking sites for various downstream signaling proteins, leading to the activation of pathways that regulate cell adhesion, migration, and proliferation.[1][2] A key downstream effector of EphB3 is the STAT3 signaling pathway.

Ephrin-B3 Reverse Signaling

Upon binding to an Eph receptor, the cytoplasmic tail of the ephrin-B3 ligand can also become phosphorylated, initiating a "reverse" signaling cascade within the ephrin-expressing cell. This pathway involves the recruitment of adaptor proteins like Grb4 and activation of small GTPases such as Rac, leading to cytoskeletal rearrangements and changes in cell adhesion and motility.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro EphB3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the measurement of EphB3 kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human EphB3 kinase

-

Biotinylated peptide substrate (e.g., BTK-peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 2X EphB3 kinase and 2X substrate solution to each well.

-

Add 2.5 µL of the this compound dilution or vehicle control.

-

Initiate the reaction by adding 5 µL of 2X ATP solution.

-

Incubate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of LDN-211904 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular EphB3 Autophosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit EphB3 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells stably overexpressing EphB3

-

This compound

-

Clustered ephrin-B1-Fc

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EphB (pY), anti-EphB3, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)[8]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293-EphB3 cells and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate cells with clustered ephrin-B1-Fc for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for establishing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.[9]

Materials:

-

Human colorectal cancer cell line (e.g., SW480)

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel (optional)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture and harvest colorectal cancer cells. Resuspend the cells in sterile PBS, with or without Matrigel.

-

Tumor Implantation:

-

Tumor Growth and Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

-

Drug Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 0.1 mg/kg, i.p., three times a week) or vehicle control.[5]

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

-

Conclusion

This compound is a valuable tool for investigating the role of EphB3 signaling in health and disease. Its potency, selectivity for tyrosine kinases, and favorable metabolic properties make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers aiming to further elucidate the therapeutic potential of targeting the EphB3 receptor.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Roles of Eph/ephrin bidirectional signaling in central nervous system injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ephrin-B3 reverse signaling through Grb4 and cytoskeletal regulators mediates axon pruning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ephrin-B3 reverse signaling through Grb4 and cytoskeletal regulators mediates axon pruning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 9. Video: Orthotopic Mouse Model of Colorectal Cancer [jove.com]

- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]

- 11. 4.8. Orthotopic Xenograft Model [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthesis of LDN-211904 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-211904 oxalate is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase. Its discovery marked a significant step forward in the development of selective molecular probes to investigate the physiological and pathological roles of EphB3 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a particular focus on its relevance in colorectal cancer research. The document includes a summary of its key quantitative data, a description of relevant experimental protocols, and visualizations of the associated signaling pathway and a general experimental workflow.

Discovery and Rationale

LDN-211904 was identified through a structure-activity relationship (SAR) study aimed at developing potent and selective inhibitors for the EphB3 receptor tyrosine kinase. The research, detailed by Qiao et al. in 2009, began with a 2-chloroanilide derivative of a pyrazolo[1,5-a]pyridine scaffold.[1] The study revealed that replacing the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine scaffold was well-tolerated and led to enhanced metabolic stability in mouse liver microsomes.[1] This optimization effort culminated in the identification of LDN-211904 (referred to as compound 32 in the study) as a highly potent and selective EphB3 inhibitor.[1] The rationale for targeting EphB3 stems from its role in various cellular processes and its implication in diseases such as cancer.

Synthesis of this compound

While the seminal publication by Qiao et al. outlines the synthetic route, the detailed experimental protocol is not publicly available in its entirety. However, based on general synthetic methods for imidazo[1,2-a]pyridine derivatives, a plausible synthetic pathway can be outlined. The synthesis of the core scaffold typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. Subsequent functionalization at the 3-position with a carboxamide moiety, followed by the introduction of the piperidinyl group at the 6-position, would lead to the final compound. The oxalate salt is then formed by reacting the free base with oxalic acid.

A general multi-step synthesis for analogous imidazo[1,2-a]pyridine carboxamides can be described as follows:

-

Formation of the Imidazo[1,2-a]pyridine Core: Reaction of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound.

-

Introduction of the Carboxamide Moiety: Acylation or carboxylation at the 3-position of the imidazo[1,2-a]pyridine ring, followed by amidation with 2-chloroaniline.

-

Functionalization of the Pyridine Ring: Introduction of the piperidin-4-yl group at the 6-position, which may involve a protected piperidine derivative followed by deprotection.

-

Salt Formation: Treatment of the final N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide base with oxalic acid to yield the oxalate salt.

Physicochemical and Pharmacokinetic Properties

This compound exhibits favorable physicochemical and pharmacokinetic properties that make it a valuable research tool.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁ClN₄O₅ | |

| Molecular Weight | 444.87 g/mol | |

| IC₅₀ for EphB3 | 79 nM | [2] |

| Metabolic Stability | Good stability in mouse liver microsomes. | [2] |

Biological Activity and Mechanism of Action

LDN-211904 is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[2] It has been shown to be highly selective for tyrosine kinases.[1] The EphB3 receptor is a member of the largest family of receptor tyrosine kinases and plays a crucial role in cell-cell communication, influencing processes such as cell migration, adhesion, and proliferation.

In the context of colorectal cancer (CRC), EphB3 signaling has a complex and sometimes paradoxical role. However, aberrant EphB3 signaling has been linked to tumor progression and resistance to therapies. LDN-211904, in combination with the EGFR inhibitor Cetuximab, has been shown to be effective in inhibiting STAT3-activated colorectal cancer stemness and overcoming Cetuximab resistance.[2] In vitro studies have demonstrated that LDN-211904 can induce apoptosis in CRC cells and decrease the levels of key signaling proteins such as p-STAT3, GLI-1, SOX2, and Vimentin.[2]

EphB3 Signaling Pathway in Colorectal Cancer

The following diagram illustrates a simplified representation of the EphB3 signaling pathway and its interaction with other key pathways in colorectal cancer.

Caption: EphB3 signaling cascade and its inhibition by LDN-211904.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the discovering institution and not fully available in the public domain. However, this section provides generalized protocols for key assays used to characterize EphB3 inhibitors.

EphB3 Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EphB3 kinase.

-

Reagents and Materials:

-

Recombinant human EphB3 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP (radiolabeled or for use with a detection antibody)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (LDN-211904) at various concentrations

-

96-well plates

-

Detection reagents (e.g., phosphotyrosine antibody, secondary antibody with a fluorescent or colorimetric label)

-

-

Procedure:

-

Add kinase buffer to the wells of a 96-well plate.

-

Add the peptide substrate to each well.

-

Add the test compound at a range of concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the EphB3 kinase to all wells except the negative control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphotyrosine antibody or by measuring incorporated radioactivity).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Cell Viability Assay (General Protocol)

This assay assesses the effect of a compound on the proliferation of cancer cells.

-

Reagents and Materials:

-

Colorectal cancer cell line (e.g., SW480, HT-29)

-

Cell culture medium and supplements

-

Test compound (LDN-211904) at various concentrations

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)

-

Plate reader

-

-

Procedure:

-

Seed the colorectal cancer cells into the wells of a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a range of concentrations of LDN-211904. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Experimental and Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a kinase inhibitor like LDN-211904.

Caption: A generalized workflow for kinase inhibitor discovery.

Conclusion

This compound is a valuable chemical probe for studying the biology of the EphB3 receptor. Its discovery through systematic medicinal chemistry efforts has provided the research community with a potent and selective tool to dissect the roles of EphB3 in health and disease, particularly in the context of colorectal cancer. Further investigations utilizing LDN-211904 are warranted to fully elucidate the therapeutic potential of targeting the EphB3 signaling pathway.

References

LDN-211904 Oxalate: A Novel EphB3 Inhibitor for Overcoming Cetuximab Resistance in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with acquired resistance to targeted therapies such as cetuximab posing a major clinical hurdle. Emerging research has identified the EphB3 receptor tyrosine kinase as a key player in mediating this resistance. LDN-211904 oxalate, a potent and selective small molecule inhibitor of EphB3, has demonstrated considerable promise in preclinical studies. This technical guide provides a comprehensive overview of the role of this compound in colorectal cancer research, with a focus on its mechanism of action, relevant signaling pathways, and its potential to overcome cetuximab resistance. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further investigation and drug development efforts in this area.

Introduction

Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard-of-care therapy for patients with KRAS wild-type metastatic colorectal cancer. However, a significant portion of patients either do not respond or eventually develop resistance to cetuximab.[1][2] The molecular mechanisms underlying this resistance are complex and multifactorial, involving genetic alterations in the EGFR pathway and the activation of bypass signaling cascades.[3][4]

Recent studies have implicated the EphB3 receptor, a member of the largest family of receptor tyrosine kinases, in the development of cetuximab resistance.[5][6] Upregulation of EphB3 has been observed in cetuximab-resistant colorectal cancer cells, where it promotes cancer stem cell (CSC) properties and tumor progression through the activation of downstream signaling pathways, notably the STAT3 pathway.[5][7]

This compound has emerged as a potent and selective inhibitor of EphB3, offering a promising therapeutic strategy to counteract this resistance mechanism.[5][8] This document serves as a technical resource for researchers, providing a detailed summary of the current knowledge on this compound and its application in colorectal cancer research.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the EphB3 receptor. In the context of cetuximab-resistant colorectal cancer, the proposed mechanism involves the following key steps:

-

EphB3 Upregulation in Resistant Cells: Cetuximab-resistant colorectal cancer cells, such as the SW48R cell line, exhibit increased expression of the EphB3 receptor.[6]

-

EphB3-Mediated STAT3 Activation: Upregulated EphB3, upon binding to its ephrin-B ligands, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][9]

-

STAT3-Driven Cancer Stemness and Resistance: Activated STAT3 translocates to the nucleus and promotes the transcription of genes associated with cancer stemness, including GLI-1, SOX2, and Vimentin.[7][10][11] This contributes to the maintenance of a cancer stem cell-like phenotype and resistance to cetuximab.

-

Inhibition by this compound: this compound binds to the ATP-binding site of the EphB3 kinase domain, inhibiting its autophosphorylation and subsequent activation of the downstream STAT3 signaling cascade.[8] This leads to a reduction in the expression of STAT3 target genes, suppression of cancer stemness, and restoration of sensitivity to cetuximab.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in colorectal cancer research.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

|---|---|---|---|

| IC50 (EphB3 Kinase Inhibition) | 79 nM | - | [8] |

| Inhibition of EphB3 Autophosphorylation | Effective at 10 µM | HEK293 | [8] |

| Effect on p-STAT3, GLI-1, SOX2, Vimentin | Decreased levels at 20 µM | SW48R | [7] |

| Apoptosis Induction (c-PARP increase) | Observed at 20 µM (24h) | SW48R |[7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |

|---|---|---|---|---|

| SW48R Xenograft | This compound | 0.1 mg/kg; i.p.; 3x/week for 21 days | Inhibition of tumor growth | [6] |

| SW48R Xenograft | this compound + Cetuximab | LDN: 0.1 mg/kg; i.p.; 3x/week for 21 daysCetuximab: 10 mg/kg | Overcame cetuximab resistance and inhibited tumor growth |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

In Vitro EphB3 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EphB3 kinase.

Materials:

-

Recombinant human EphB3 kinase

-

BTK-peptide (substrate)

-

[γ-33P]ATP

-

This compound

-

Kinase reaction buffer

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microplate, combine the recombinant EphB3 kinase, BTK-peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-33P]ATP.

-

Measure the incorporation of 33P into the BTK-peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of colorectal cancer cell lines (e.g., SW480, SW48R).

Materials:

-

Colorectal cancer cell lines (SW480, SW48R)

-

Complete culture medium

-

This compound

-

Cetuximab

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, cetuximab, or a combination of both for 72 hours. Include a DMSO-treated control group.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the EphB3/STAT3 signaling pathway.

Materials:

-

Colorectal cancer cells (e.g., SW48R)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EphB3, anti-p-STAT3, anti-STAT3, anti-GLI-1, anti-SOX2, anti-Vimentin, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Colorectal cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with cetuximab in a mouse model of colorectal cancer.

Materials:

-

SW48R colorectal cancer cells

-

Athymic nude mice (4-6 weeks old)

-

Matrigel

-

This compound

-

Cetuximab

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of SW48R cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, combination therapy).

-

Administer the treatments according to the specified dosage and schedule (e.g., this compound at 0.1 mg/kg, i.p., 3 times a week; cetuximab at 10 mg/kg, i.p., once a week).

-

Measure the tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for colorectal cancer, particularly in the context of cetuximab resistance. Its selective inhibition of EphB3 and the subsequent downregulation of the STAT3 signaling pathway provide a clear mechanism for its anti-tumor effects. The preclinical data strongly support further investigation of this compound, both as a monotherapy and in combination with EGFR inhibitors.

Future research should focus on:

-

Conducting more extensive preclinical studies to optimize dosing and treatment schedules.

-

Investigating the efficacy of this compound in a broader range of colorectal cancer subtypes and patient-derived xenograft models.

-

Exploring potential biomarkers to identify patients most likely to respond to this compound therapy.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with cetuximab-resistant colorectal cancer.

The development of targeted therapies like this compound holds great promise for improving outcomes for patients with advanced and refractory colorectal cancer.

References

- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Sox2 is associated with cancer stem-like properties in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of LDN-211904 Oxalate in Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective application of LDN-211904 oxalate, a potent EphB3 inhibitor, in the context of neurodegenerative diseases. While current research on this compound has been predominantly focused on its efficacy in colorectal cancer, the established role of the Ephrin (Eph) receptor family, particularly EphB3, in neuronal function and pathology presents a compelling rationale for investigating its therapeutic potential in neurological disorders. This document provides a comprehensive overview of this compound, the role of EphB3 signaling in neurodegeneration, and hypothetical experimental frameworks for its preclinical evaluation in this new therapeutic area.

Introduction to this compound

This compound is a small molecule inhibitor of the EphB3 receptor tyrosine kinase.[1][2] It has demonstrated potent and reversible inhibition of EphB3 and exhibits good metabolic stability in mouse liver microsomes.[1] Primarily investigated for its anti-cancer properties, this compound has been shown to overcome cetuximab resistance in colorectal cancer models.[1][3]

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data has been extracted from studies in the context of oncology.

| Parameter | Value | Reference |

| Target | EphB3 Receptor Tyrosine Kinase | [1] |

| IC50 | 79 nM | [1] |

| Mouse Liver Microsome Stability (t1/2) | 348 min | [1] |

| Intrinsic Clearance (CLint) | 4 µL/min/mg protein | [1] |

Table 1: Quantitative Data for this compound

The Role of Ephrin Receptors in the Nervous System

Ephrin receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial for numerous developmental processes in the nervous system, including axon guidance, synapse formation, and neuronal migration.[4][5][6] They are divided into two classes, EphA and EphB, based on their sequence homology and ligand binding preferences.[7] The EphB receptors, including EphB3, bind to transmembrane ephrin-B ligands, initiating bidirectional signaling that influences both the receptor-bearing (forward signaling) and the ligand-bearing (reverse signaling) cells.[8][9][][11]

EphB3 Signaling in Neurodegenerative Pathologies

Emerging evidence implicates dysregulation of Eph receptor signaling in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease.

-

Interaction with Amyloid-Beta: EphB receptors can interact with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This interaction can lead to the degradation of EphB receptors, impairing their function in maintaining synaptic health.[12]

-

Synaptic Function: EphB receptors are critical for synapse function and health, in part through their interaction with NMDA receptors, which are essential for learning and memory.[12] A reduction in EphB2 and EphA4 levels has been observed in the hippocampus of patients with early-stage Alzheimer's disease.[13]

-

Neuroinflammation: EphB3 is expressed in astrocytes and is involved in regulating astrocyte-microglial interactions that drive neuroinflammation. A novel EphB3 inhibitor, VTT-001, has shown efficacy in animal models of neuroinflammation and Alzheimer's disease by targeting these astrocyte-mediated mechanisms.[14]

-

Apoptosis: EphB3 can function as a dependence receptor, mediating oligodendrocyte cell death following spinal cord injury, suggesting a role in neuronal apoptosis.[15]

This growing body of evidence suggests that inhibiting EphB3 signaling could be a viable therapeutic strategy to mitigate synaptic dysfunction, neuroinflammation, and neuronal cell death in neurodegenerative diseases.

Proposed Signaling Pathway for this compound in a Neurodegenerative Context

Based on the known functions of EphB3, a potential mechanism of action for this compound in a neurodegenerative setting is proposed. By inhibiting the EphB3 receptor, this compound could disrupt the downstream signaling cascades that contribute to neurotoxic processes.

Hypothetical Experimental Protocols for Preclinical Evaluation

To investigate the potential of this compound for neurodegenerative diseases, a series of in vitro and in vivo experiments would be required. The following are detailed, albeit hypothetical, protocols adapted from standard methodologies in the field.

In Vitro EphB3 Kinase Inhibition Assay

This protocol is designed to confirm the inhibitory activity of this compound on the EphB3 kinase.

Materials:

-

Biotinylated peptide substrate (e.g., BTK-peptide)[17]

-

This compound

-

Kinase assay buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a microplate, combine the recombinant EphB3 kinase, the peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value of this compound for EphB3 kinase inhibition.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol outlines a hypothetical study to assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).

Animals:

-

5xFAD transgenic mice

-

Wild-type littermates as controls

Treatment:

-

This compound dissolved in a suitable vehicle

-

Vehicle control

Procedure:

-

Acclimate mice to the housing conditions.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound or vehicle via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.

-

Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at baseline and at specified time points during the treatment period.

-

At the end of the study, euthanize the mice and collect brain tissue.

-

Perform histological and biochemical analyses on the brain tissue to measure:

-

Amyloid plaque burden (immunohistochemistry for Aβ)

-

Neuroinflammation (immunohistochemistry for Iba1 and GFAP)

-

Synaptic density (immunohistochemistry for synaptophysin)

-

Levels of phosphorylated EphB3 and downstream signaling molecules (Western blot)

-

Future Directions and Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EphrinB3 is an Anti-apoptotic Ligand that Inhibits the Dependence Receptor Functions of EphA4 Receptors during adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the role of Eph signaling in Alzheimer's disease - Badri Vardarajan [grantome.com]

- 4. EPHB3 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Ephrin receptor - Wikipedia [en.wikipedia.org]

- 7. HTScan® EphB3 Kinase Assay Kit (#7716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. ephrin/Eph signalin pathway [bi.mpg.de]

- 12. EphB Receptors: Novel Pro-Synaptic Therapeutic Targets for Alzheimer’s Disease [brightfocus.org]

- 13. The Role of Ephs and Ephrins in Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EPHB3 inhibitor VTT-001 reduces neuroinflammation across multiple animal models | BioWorld [bioworld.com]

- 15. EphB3 receptors function as dependence receptors to mediate oligodendrocyte cell death following contusive spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. proqinase.com [proqinase.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]

LDN-211904 oxalate and STAT3 signaling pathway

An In-depth Technical Guide on LDN-211904 Oxalate and the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase. While its primary target is EphB3, research has demonstrated its significant indirect modulatory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comprehensive technical overview of the core concepts of STAT3 signaling, the mechanism by which this compound influences this pathway, relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.

Core Concepts: The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. The canonical activation of STAT3 is a tightly regulated process initiated by the binding of ligands to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs).

Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which subsequently translocate to the nucleus. Within the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are integral to a wide array of cellular functions, including:

-

Cell Proliferation and Growth: Upregulation of cyclins and proto-oncogenes.

-

Cell Survival: Inhibition of apoptosis through the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Angiogenesis: Promotion of blood vessel formation.

-

Immune Evasion: Modulation of the tumor microenvironment.

Constitutive activation of the STAT3 signaling pathway is a common feature in numerous human cancers, including colorectal cancer. This aberrant signaling contributes to tumor progression, metastasis, and resistance to therapy, making STAT3 an attractive target for cancer drug development.

This compound: An Indirect Modulator of STAT3 Signaling

This compound does not directly bind to or inhibit STAT3. Its effect on the STAT3 pathway is mediated through its primary target, the EphB3 receptor tyrosine kinase. EphB3 is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, the largest family of receptor tyrosine kinases. The signaling cascades downstream of Eph receptors are complex and can influence multiple cellular processes.

The mechanism by which this compound modulates STAT3 signaling is as follows:

-

Inhibition of EphB3: this compound potently and selectively inhibits the kinase activity of the EphB3 receptor.

-

Downstream Signal Attenuation: Inhibition of EphB3 leads to the attenuation of its downstream signaling pathways.

-

Reduction of STAT3 Phosphorylation: In specific cellular contexts, such as cetuximab-resistant colorectal cancer, the inhibition of EphB3 signaling by this compound has been shown to result in a significant decrease in the phosphorylation of STAT3 at Tyr705 (p-STAT3).[1]

-

Inhibition of STAT3 Activity: The reduction in p-STAT3 levels prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.

This indirect mechanism of action makes this compound a valuable tool for studying the role of EphB3-mediated STAT3 activation and as a potential therapeutic agent in cancers where this signaling axis is dysregulated.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line / System | Reference |

| IC50 for EphB3 Inhibition | 79 nM | Biochemical Assay | [1] |

| Effective Concentration for p-STAT3 Reduction | 20 µM | SW48 Cetuximab-Resistant Colorectal Cancer Cells | [1] |

Experimental Protocols

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the key steps for assessing the effect of this compound on STAT3 phosphorylation in cancer cell lines.

5.1.1 Materials and Reagents

-

Colorectal cancer cell lines (e.g., SW48 and SW48 cetuximab-resistant)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) detection reagents

5.1.2 Procedure

-

Cell Culture and Treatment: Plate colorectal cancer cells and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., 20 µM) for various time points (e.g., 4, 8, 20 hours).[1] Include appropriate vehicle controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and denature them by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total STAT3 and a housekeeping protein like β-actin or GAPDH.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits EphB3, leading to reduced STAT3 phosphorylation.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on STAT3 phosphorylation.

References

In-Depth Technical Guide: The Selectivity Profile of LDN-211904 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-211904 oxalate is a potent and reversible small molecule inhibitor primarily targeting the EphB3 receptor tyrosine kinase. This document provides a comprehensive overview of its selectivity profile, drawing upon key preclinical research to inform its potential applications in therapeutic development, particularly in the field of oncology.

Core Selectivity Profile: EphB3 Inhibition

This compound has been identified as a highly potent inhibitor of the EphB3 kinase. In vitro biochemical assays have demonstrated its ability to inhibit the phosphorylation of a peptide substrate by the EphB3 kinase domain with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

Kinase Selectivity Panel

To elucidate its broader kinase selectivity, LDN-211904 was profiled against a large panel of 288 kinases. The results indicate a high degree of selectivity for tyrosine kinases, with prominent activity against the Eph receptor family.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | % Inhibition @ 5 µM | Kinase Family |

| EphB3 | 79 | - | Tyrosine Kinase (Eph Receptor) |

| EphA1 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphA2 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphA3 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphA4 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphA5 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphA8 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphB1 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphB2 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| EphB4 | - | >90% | Tyrosine Kinase (Eph Receptor) |

| p38α (MAPK14) | - | Significant | Serine/Threonine Kinase (MAPK) |

| p38β (MAPK11) | - | Significant | Serine/Threonine Kinase (MAPK) |

| Qik (NUAK2) | - | Significant | Serine/Threonine Kinase (AMPK-related) |

| EphA6 | - | Not significant | Tyrosine Kinase (Eph Receptor) |

| EphA7 | - | Not significant | Tyrosine Kinase (Eph Receptor) |

Note: Specific IC50 values for off-target kinases were not detailed in the primary literature; however, significant inhibition was noted at a screening concentration of 5 µM.[1]

Signaling Pathway Analysis: Overcoming Cetuximab Resistance in Colorectal Cancer

Research has highlighted the potential of LDN-211904 in the context of colorectal cancer (CRC), particularly in overcoming resistance to the EGFR inhibitor, Cetuximab. In Cetuximab-resistant CRC cells, the EphB3 signaling pathway is often upregulated, leading to the activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated (phosphorylated) STAT3 acts as a transcription factor, promoting the expression of genes involved in cell survival, proliferation, and stemness, thereby contributing to therapeutic resistance. LDN-211904, by inhibiting EphB3, prevents the downstream activation of STAT3, thus re-sensitizing resistant cancer cells to Cetuximab.

Caption: EphB3-STAT3 signaling in Cetuximab resistance.

Experimental Protocols

In Vitro EphB3 Kinase Inhibition Assay

This protocol is adapted from the methodology described in Qiao L, et al., 2009.[2]

-

Reagents and Materials:

-

Recombinant EphB3 kinase domain

-

BTK-peptide (biotinylated tyrosine kinase substrate)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

This compound dissolved in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintilation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

In a microplate, add the diluted inhibitor or DMSO (vehicle control) to the wells.

-

Add the EphB3 kinase and the BTK-peptide substrate to each well.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

-

Incubate to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assays for Cetuximab Resistance

These protocols are based on the methods described in Park SH, et al., 2019.

-

Cell Viability Assay (MTT or WST-1):

-

Seed colorectal cancer cells (both Cetuximab-sensitive and -resistant lines) in 96-well plates.

-

After cell attachment, treat with varying concentrations of this compound, Cetuximab, or a combination of both.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Western Blot Analysis for Protein Phosphorylation:

-

Culture cells to a suitable confluency and then serum-starve overnight.

-

Treat the cells with this compound for a specified time before stimulating with Ephrin-B ligand or co-culturing with Ephrin-B expressing cells.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-EphB3, total EphB3, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow Overview

The characterization of this compound typically follows a multi-step experimental workflow, from initial biochemical screening to cellular and in vivo validation.

Caption: High-level experimental workflow for LDN-211904 characterization.

Conclusion

This compound is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with significant activity against other Eph family members. Its ability to modulate the EphB3-STAT3 signaling axis provides a strong rationale for its investigation as a therapeutic agent to overcome Cetuximab resistance in colorectal cancer. The detailed selectivity profile and mechanistic insights presented in this guide offer a solid foundation for further preclinical and clinical development.

References

Overcoming Cetuximab Resistance in Colorectal Cancer: A Technical Guide to the Role of LDN-211904 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), presents a significant clinical challenge in the management of colorectal cancer (CRC). Emerging evidence highlights the upregulation of the EPHB3 receptor tyrosine kinase as a key mechanism driving this resistance. This technical guide provides an in-depth analysis of the mechanism by which LDN-211904 oxalate, a potent and selective EPHB3 inhibitor, in combination with Cetuximab, can overcome this resistance. We detail the underlying signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols to facilitate further research in this promising therapeutic area.

Introduction: The Challenge of Cetuximab Resistance

Cetuximab improves survival in patients with metastatic CRC (mCRC) that is Kirsten rat sarcoma (KRAS) wild-type.[1] However, a majority of patients who initially respond to Cetuximab eventually develop acquired resistance, leading to disease progression.[1] The molecular underpinnings of this resistance are complex and can involve alterations in the EGFR signaling network, including the activation of bypass pathways. One such critical mechanism is the upregulation of the EPHB3 receptor, which has been observed in Cetuximab-resistant CRC cells.[1]

The EPHB3 Signaling Axis: A Key Driver of Resistance

Recent studies have identified a novel mechanism of Cetuximab resistance involving the Hedgehog (HH) signaling pathway and the subsequent induction of EPHB3. In Cetuximab-resistant CRC cells (e.g., SW48R), an increase in Hedgehog signaling leads to elevated expression of the EPHB3 receptor.[1] This overexpression of EPHB3 facilitates a direct interaction and binding with EGFR.[1] The formation of this EPHB3-EGFR complex leads to the activation of STAT3 (Signal Transducer and Activator of Transcription 3) signaling, a pathway known to promote cancer stemness and cell survival.[1][2] This EPHB3-mediated activation of STAT3 persists even in the presence of Cetuximab, effectively bypassing the EGFR blockade and driving continued tumor growth.[1]

This compound is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[2][3] By directly inhibiting EPHB3, this compound disrupts the formation of the EPHB3-EGFR complex, thereby preventing the downstream activation of STAT3.[1] This targeted inhibition restores sensitivity to Cetuximab, leading to apoptosis and reduced tumor growth in resistant models.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in Cetuximab resistance and the experimental workflow used to investigate the effects of this compound.

Caption: Signaling pathway of this compound in overcoming Cetuximab resistance.

Caption: Experimental workflow for evaluating this compound and Cetuximab.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and Cetuximab.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| IC50 | N/A (Biochemical Assay) | This compound | 79 nM | [2][3] |

| Apoptosis | SW48R | 20 µM this compound (24h) | Increased c-PARP levels | [2] |

| Protein Expression | SW48R | 20 µM this compound (4-20h) | Decreased p-STAT3, GLI-1, SOX2, Vimentin |[2] |

Table 2: In Vivo Efficacy in Cetuximab-Resistant Xenograft Model

| Treatment Group | Dosage | Outcome | Reference |

|---|---|---|---|

| This compound (monotherapy) | 0.1 mg/kg; i.p.; 3x/week for 21 days | Inhibition of tumor growth | [2][3] |

| Cetuximab (monotherapy) | 10 mg/kg | Minimal effect on tumor growth | [3] |

| Combination Therapy | this compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | Significantly inhibited tumor growth and overcame Cetuximab resistance |[3] |

Detailed Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Human colorectal cancer cell line SW48 (Cetuximab-sensitive) and its derived resistant counterpart, SW48R.[1]

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Resistance Induction: Cetuximab-resistant SW48R cells were generated by continuous exposure to increasing concentrations of Cetuximab.[1]

Cell Viability Assay (WST-1)

-

Seed SW48 and SW48R cells into 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Treat cells with serial dilutions of this compound, Cetuximab, or the combination in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate for 48 hours at 37°C.

-

Add 10 µL of WST-1 reagent (Water Soluble Tetrazolium salt) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Culture SW48R cells and treat with 20 µM this compound for specified time points (e.g., 4, 8, 12, 20 hours).[2]

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-STAT3, STAT3, GLI-1, SOX2, Vimentin, cleaved PARP (c-PARP), and a loading control (e.g., β-actin or GAPDH).[2]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

In Vivo Xenograft Model

-

Animal Model: Use 5-6 week old male BALB/c nude mice.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ SW48R cells suspended in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=7 per group).[1]

-

Treatment Regimens:

-

Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days. Tumor volume (mm³) = (length x width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and subsequent immunohistochemical analysis.

Immunohistochemistry (IHC)

-

Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm thick sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave oven.[1]

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[1]

-

Block non-specific binding with a protein blocking solution (e.g., 5% normal donkey serum).[1]

-

Incubate sections with primary antibodies (e.g., EPHB3, p-STAT3, GLI-1) overnight at 4°C.[1]

-

Apply a secondary antibody and use a suitable detection system (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Image the slides using a light microscope.

Conclusion and Future Directions

The combination of this compound and Cetuximab represents a promising strategy to overcome acquired resistance in KRAS wild-type colorectal cancer. The inhibition of the EPHB3-STAT3 signaling axis effectively re-sensitizes resistant tumors to EGFR blockade. The data presented in this guide underscore the therapeutic potential of this approach and provide a framework for further investigation. Future studies should focus on optimizing dosing schedules, evaluating this combination in a broader range of CRC models, including patient-derived xenografts, and identifying predictive biomarkers to select patients most likely to benefit from this targeted combination therapy.

References

- 1. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. Theranostic Nanodots with Aggregation-Induced Emission Characteristic for Targeted and Image-Guided Photodynamic Therapy of Hepatocellular Carcinoma [thno.org]

In Vitro Profile of LDN-211904 Oxalate: A Technical Overview for Drug Development Professionals

An In-depth Analysis of the Preclinical In Vitro Efficacy and Mechanism of Action of the EphB3 Inhibitor, LDN-211904 Oxalate, in the Context of Colorectal Cancer and Cetuximab Resistance.

This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed look into the experimental data, methodologies, and implicated signaling pathways.

Core Efficacy and Potency

This compound has been identified as a highly potent and reversible inhibitor of the EphB3 receptor, demonstrating a half-maximal inhibitory concentration (IC50) of 79 nM.[1] In vitro studies have highlighted its potential as a therapeutic agent, particularly in the challenging landscape of Cetuximab-resistant colorectal cancer (CRC).

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EphB3 Inhibition) | 79 nM | Recombinant Human EphB3 Kinase | [1] |

| Concentration for Apoptosis Induction | 20 µM | SW48 Cetuximab-Resistant (SW48R) Cells | [1] |

| Concentration for Downstream Protein Modulation | 20 µM | SW48 Cetuximab-Resistant (SW48R) Cells | [1] |

Mechanism of Action in Cetuximab-Resistant Colorectal Cancer

This compound demonstrates significant efficacy in preclinical models of Cetuximab-resistant colorectal cancer. Its mechanism of action is primarily attributed to the inhibition of STAT3-activated pathways, which are implicated in the development of resistance to EGFR-targeted therapies like Cetuximab.